molecular formula C21H22BN3O2 B12104550 2,6-dipyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

2,6-dipyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B12104550
M. Wt: 359.2 g/mol
InChI Key: JQDQGTQRSSUAEI-UHFFFAOYSA-N
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Description

2,6-Dipyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organic compound that features a boronic ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structure and reactivity. The presence of the boronic ester group makes it a valuable intermediate in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dipyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2,6-dipyridin-2-ylpyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield. The use of high-throughput screening methods can also help in identifying the best catalysts and reaction conditions for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,6-Dipyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dipyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorescent probes for biological imaging.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of kinase inhibitors.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2,6-dipyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its ability to form stable complexes with various metal ions. This property is exploited in catalysis and in the development of metal-organic frameworks. The boronic ester group can also interact with biological molecules, making it useful in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,6-dipyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine apart from similar compounds is its ability to form stable complexes with a wide range of metal ions, making it highly versatile in catalysis and material science applications. Additionally, its unique structure allows for selective reactions, which is advantageous in synthetic chemistry .

Properties

Molecular Formula

C21H22BN3O2

Molecular Weight

359.2 g/mol

IUPAC Name

2,6-dipyridin-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C21H22BN3O2/c1-20(2)21(3,4)27-22(26-20)15-13-18(16-9-5-7-11-23-16)25-19(14-15)17-10-6-8-12-24-17/h5-14H,1-4H3

InChI Key

JQDQGTQRSSUAEI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4

Origin of Product

United States

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